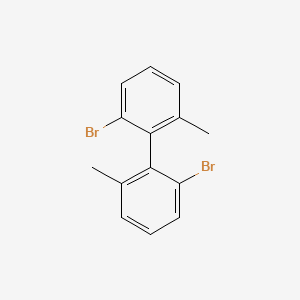

2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl

Description

2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl is a brominated biphenyl derivative characterized by two bromine atoms at the 2,2' positions and methyl groups at the 6,6' positions. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing ligands, bioactive molecules, and catalysts. Its rigidity and halogenation pattern influence its reactivity and applications in medicinal chemistry and materials science .

Structure

3D Structure

Properties

CAS No. |

90865-68-2 |

|---|---|

Molecular Formula |

C14H12Br2 |

Molecular Weight |

340.05 g/mol |

IUPAC Name |

1-bromo-2-(2-bromo-6-methylphenyl)-3-methylbenzene |

InChI |

InChI=1S/C14H12Br2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3 |

InChI Key |

KJPBHWPECBAAAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 6,6’-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biphenyl derivatives with different substituents .

Scientific Research Applications

2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms and methyl groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Brominated Biphenyls with Hydroxyl and Methoxy Substituents

Compound : 2,2’-Dihydroxy-3,3’-dimethoxy-5,5’-dimethyl-6,6’-dibromo-1,1’-biphenyl

- Substituents : Bromine (6,6'), methyl (5,5'), hydroxyl (2,2'), methoxy (3,3').

- Key Findings: Exhibits antiproliferative and pro-apoptotic activity against malignant melanoma cells (IC₅₀: 10–20 μM), surpassing the activity of the parent compound eugenol . Enantiomers show differential antinociceptive effects in mice, with (aR)-(+)-enantiomer being more potent in reducing acetic acid-induced writhing responses .

- Comparison : The additional hydroxyl and methoxy groups enhance hydrogen bonding and electron-donating effects, improving bioactivity compared to the target compound’s methyl and bromine substituents.

Schiff Base Ligands Derived from 2,2'-Diamino-6,6'-dibromo-4,4'-dimethyl-1,1'-biphenyl

Compound : Symmetrical Schiff bases (e.g., derived from salicylaldehyde derivatives).

- Substituents: Bromine (6,6'), methyl (4,4'), amino (2,2'), and aldehyde-derived groups.

- Key Findings :

- Comparison: Amino groups enable chelation with metals, broadening applications in catalysis and biomedicine, unlike the non-chelating methyl groups in the target compound.

Binaphthyl Analogues with Bromine Substituents

Compound : 6,6′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene

- Structure : Binaphthyl backbone with bromine (6,6') and methoxy (2,2').

- Key Findings: Chiral binaphthyl derivatives are used in asymmetric catalysis. For example, (R)-6,6'-Br₂BINOL-Zr complexes achieve >90% enantiomeric excess in Mannich-type reactions . Rigid binaphthyl backbone enhances stereochemical control compared to biphenyl systems .

- Comparison : The binaphthyl structure provides greater rigidity and chirality, favoring enantioselective catalysis, whereas the biphenyl system offers conformational flexibility.

Polybrominated Biphenyls with Additional Halogens

Compound : 2,2',6,6'-Tetrabromo-4,4'-dimethoxy-1,1'-biphenyl

- Substituents : Bromine (2,2',6,6'), methoxy (4,4').

- Key Findings :

- Comparison : Additional bromine atoms enhance electrophilicity but reduce solubility, whereas methyl groups in the target compound balance steric bulk and lipophilicity.

Data Table: Structural and Functional Comparison

Key Research Findings and Trends

- Biological Activity : Bromine atoms enhance bioactivity by increasing electrophilicity and membrane permeability. Hydroxyl and methoxy groups further improve target binding via hydrogen bonding .

- Catalytic Applications : Binaphthyl derivatives outperform biphenyls in asymmetric catalysis due to rigidity and chiral induction .

- Structural Flexibility : Biphenyl systems (e.g., Schiff bases) allow modular ligand design for metal coordination, whereas methyl groups in the target compound optimize steric effects without hindering reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.